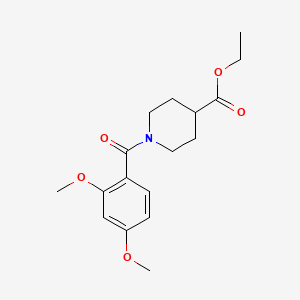![molecular formula C16H23N3O4 B5306417 N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)
N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as MEOPA, is a chemical compound that has been used in scientific research for various purposes. MEOPA is a white crystalline powder that is soluble in water and has a molecular weight of 315.36 g/mol. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. The compound has been found to activate the mu-opioid receptor, which is involved in the regulation of pain perception. This compound has also been found to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including analgesia, sedation, and anxiolysis. The compound has also been found to have anti-inflammatory properties, which could have implications for the treatment of inflammatory conditions. In addition, this compound has been found to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages as a research tool, including its analgesic properties, its ability to act as an anesthetic agent, and its potential neuroprotective effects. However, the compound also has several limitations, including its potential for abuse and its potential for side effects such as respiratory depression and sedation.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, including further studies on its neuroprotective effects, its potential as an alternative to traditional pain medications, and its potential for the treatment of inflammatory and oxidative stress-related diseases. In addition, there is a need for further research on the safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzylamine with ethyl oxalyl chloride to form 1-(2-methoxybenzyl)-3-oxo-2-piperazinecarboxylic acid ethyl ester. This intermediate can then be reacted with hydroxylamine hydrochloride to form this compound.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been used in various scientific research applications, including studies on pain management, anesthesia, and neuroprotection. The compound has been found to have analgesic properties, making it a potential alternative to traditional pain medications. This compound has also been used as an anesthetic agent in dental and veterinary procedures. In addition, the compound has been studied for its potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-23-14-5-3-2-4-12(14)11-19-8-6-18-16(22)13(19)10-15(21)17-7-9-20/h2-5,13,20H,6-11H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHAYWFSGKGUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5306341.png)
![4-(hydroxymethyl)-1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5306352.png)
![1-[(3-ethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-2-yl)piperazine](/img/structure/B5306373.png)

![ethyl 4-{[(2-chlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5306380.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5306384.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306403.png)
![4-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5306410.png)

![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5306426.png)

![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)